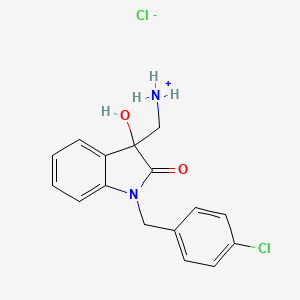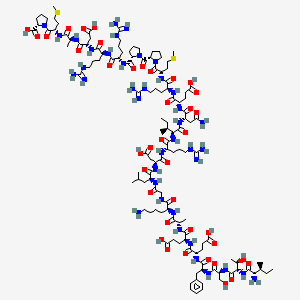![molecular formula C22H30O2S B13737589 4,4'-Thiobis[5-tert-butyl-m-cresol] CAS No. 3818-54-0](/img/structure/B13737589.png)
4,4'-Thiobis[5-tert-butyl-m-cresol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Thiobis[5-tert-butyl-m-cresol] is an organic compound known for its antioxidant properties. It is a white crystalline solid that is soluble in various organic solvents. This compound is widely used in the rubber and plastics industry to prevent oxidation and deterioration of materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis[5-tert-butyl-m-cresol] typically involves the reaction of 2-methyl-4-tert-butylphenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis[5-tert-butyl-m-cresol] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Thiobis[5-tert-butyl-m-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated and acylated phenolic compounds
Applications De Recherche Scientifique
4,4’-Thiobis[5-tert-butyl-m-cresol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Widely used as a stabilizer in the rubber and plastics industry to enhance the durability of products
Mécanisme D'action
The antioxidant properties of 4,4’-Thiobis[5-tert-butyl-m-cresol] are attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Thiobis[6-tert-butyl-m-cresol]
- 4,4’-Thiobis[2-tert-butyl-5-methylphenol]
- Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide
Uniqueness
4,4’-Thiobis[5-tert-butyl-m-cresol] is unique due to its specific substitution pattern on the phenolic rings, which enhances its antioxidant properties. Compared to similar compounds, it offers better stability and effectiveness in preventing oxidative degradation .
Propriétés
Numéro CAS |
3818-54-0 |
|---|---|
Formule moléculaire |
C22H30O2S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3 |
Clé InChI |
MHIIENSHBMGNJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


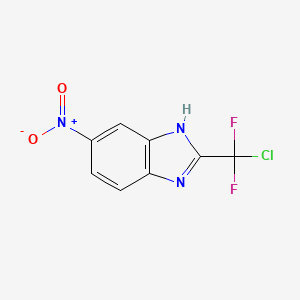
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)


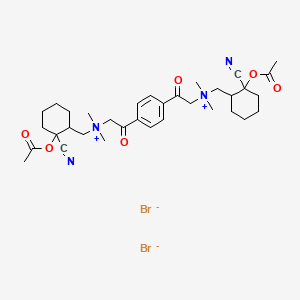
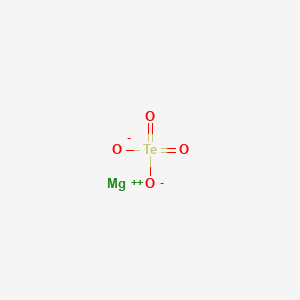
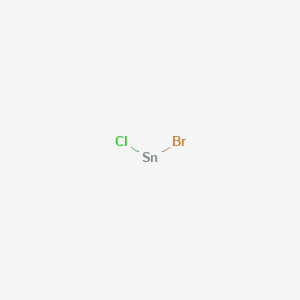
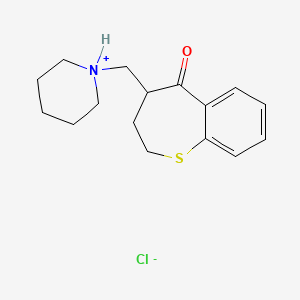
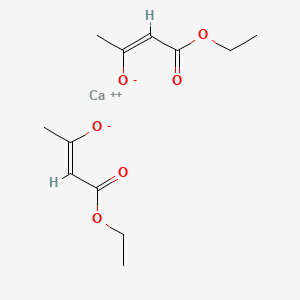
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
